molecular formula C7H5N3S2 B1335027 as-Triazine-3-thiol, 5-(2-thienyl)- CAS No. 98273-53-1

as-Triazine-3-thiol, 5-(2-thienyl)-

Cat. No. B1335027
CAS RN: 98273-53-1
M. Wt: 195.3 g/mol
InChI Key: GMEFBTFURKGPRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives were synthesized through microwave-promoted chemistry by condensation of the aromatic 1,2-diketones and thiosemicarbazide in a mixed green solvent . Subsequently, S-alkylation of 1,2,4-triazine-3-thiols afforded S-substituted derivatives .


Molecular Structure Analysis

The molecular formula of as-Triazine-3-thiol, 5-(2-thienyl)- is C7H4N3S2 . It is a heterocyclic compound that contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

The triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . In the synthesis of 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives, the condensation of aromatic 1,2-diketones and thiosemicarbazide was followed by S-alkylation of 1,2,4-triazine-3-thiols .


Physical And Chemical Properties Analysis

As-Triazine-3-thiol, 5-(2-thienyl)- is a heterocyclic compound with unique physical and chemical properties. It has a high thermal stability and a molecular weight of 195.3 g/mol.

Scientific Research Applications

Optical and Redox Properties Tuning

The electronic properties of a series of 2,4,6-tri(5-aryl-2-thienyl)-1,3,5-triazines have been extensively studied, revealing that the electronic nature of terminal aryl groups can significantly influence the optical and redox properties of these compounds. Notably, 5-(p-N,N-dibutylaminophenyl-2-thienyl)-1,3,5-triazine demonstrates solvatochromic properties and a proton-sensibility, observable through changes in the color of the solution and emission, attributable to its intramolecular charge transfer and basic characters (Muraoka, Mori, & Ogawa, 2015).

Luminescence Properties in Platinum Complexes

Derivatives of 2-(2-thienyl)pyridine synthesized via substituted 3-thienyl-1,2,4-triazines have been utilized to create a series of luminescent platinum complexes. The photoluminescence and electronic absorption spectra of these complexes indicate that the lowest triplet states are largely ligand-centered and experience only weak spin-orbit couplings to higher lying singlet states (Kozhevnikov et al., 2009).

Photopolymerization Applications

Thiol-Ene-Based Dental Composites

1,3,5-tris(3mercaptopropyl)-1,3,5-triazine-2,4,6-trione and its oligomers have been investigated for their performance in thiol-ene photopolymerizations, particularly for applications like coatings or dental restoratives. These compounds demonstrated better flexural strength and modulus of elasticity compared to other commonly used components, especially after being stored in water, making them a promising choice for dental filling composites (Reinelt et al., 2014).

Electrochemical Applications

Electroreduction Study of Triazines

A comprehensive electrochemical study on the electroreduction of specific triazine derivatives in dimethylformamide at a glassy carbon electrode has been performed. This study proposes a reduction mechanism for these compounds and reports significant constants like diffusion constant, transfer coefficient, and rate constant of coupled chemical reactions in the reduction process, highlighting their potential application in fields like agriculture and biological processes (Fotouhi, Farzinnegad, Heravi, & Khaleghi, 2003).

Future Directions

Triazine derivatives have been gaining attention in various fields of research and industry due to their unique properties and potential applications. They have been used in the design of biologically important organic molecules and have provided a new dimension to the field . Future research could focus on exploring the diverse pharmacological activities of these compounds and developing novel triazine analogs with enhanced activities .

properties

IUPAC Name

5-thiophen-2-yl-2H-1,2,4-triazine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3S2/c11-7-9-5(4-8-10-7)6-2-1-3-12-6/h1-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEFBTFURKGPRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=S)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80243539
Record name as-Triazine-3-thiol, 5-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80243539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

as-Triazine-3-thiol, 5-(2-thienyl)-

CAS RN

98273-53-1
Record name as-Triazine-3-thiol, 5-(2-thienyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098273531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name as-Triazine-3-thiol, 5-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80243539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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